molecular formula C17H21N7 B12230837 6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12230837
M. Wt: 323.4 g/mol
InChI Key: JCGQHARHBRTHGZ-UHFFFAOYSA-N
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Description

6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a pyridine ring, a piperazine ring, and a pyrimidine ring, making it a versatile molecule for various applications.

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

6-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H21N7/c1-3-19-15-11-13(2)20-17(22-15)24-9-7-23(8-10-24)16-6-4-5-14(12-18)21-16/h4-6,11H,3,7-10H2,1-2H3,(H,19,20,22)

InChI Key

JCGQHARHBRTHGZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=CC=CC(=N3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual ring systems. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of piperazine with substituted pyrimidine derivatives in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like m-CPBA, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound’s ability to modulate these kinases makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile apart is its unique combination of pyridine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential neuroprotective effects make it a versatile and valuable compound in scientific research.

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